![molecular formula C19H22FN3O4S2 B2955126 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034594-43-7](/img/structure/B2955126.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For example, the benzo[c][1,2,5]thiadiazole ring could potentially be synthesized using techniques similar to those used for the synthesis of other benzo[c][1,2,5]thiadiazole derivatives . The tetrahydronaphthalene ring and the sulfonamide group could be introduced in subsequent steps, using suitable precursors and reaction conditions.Scientific Research Applications
The compound N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several potential applications in scientific research due to its unique chemical structure. Here is a comprehensive analysis of six unique applications:
Anticancer and Antiviral Agent Development
The presence of fluorine atoms in pharmaceutical compounds can significantly enhance their biological activity. Fluorinated compounds have been extensively studied for their potential as anticancer and antiviral agents . The unique structure of this compound, which includes a fluorinated thiadiazole moiety, could be explored for the development of new drugs targeting specific pathways in cancer or viral replication.
Enzymatic Function Probes
Fluorinated nucleoside analogues, similar in some structural aspects to the compound , have been used as probes to study enzymatic functions . This compound could potentially serve as a molecular probe to investigate the mechanisms of enzymes involved in sulfonation reactions, given its sulfonamide group.
Mechanistic Studies in Organic Synthesis
The compound’s complex structure, featuring both a fluorinated thiadiazole and a tetrahydronaphthalene moiety, makes it a candidate for studying reaction mechanisms in organic synthesis . Researchers could use it to explore neighboring-group participation mechanisms or to understand the conformational dynamics during chemical reactions.
Pharmacokinetics and Drug Design
The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic properties, such as absorption, distribution, and metabolic stability . The compound’s unique structure, including the fluorinated thiadiazole, could be utilized in the design of new drugs with improved pharmacokinetic profiles.
properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-22-18-9-7-16(20)13-19(18)23(29(22,26)27)11-10-21-28(24,25)17-8-6-14-4-2-3-5-15(14)12-17/h6-9,12-13,21H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCKZWCQAXKWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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